molecular formula C12H14N2O2S B12344633 4-Methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione

4-Methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione

Cat. No.: B12344633
M. Wt: 250.32 g/mol
InChI Key: MSGPZTPUTUDFPG-UHFFFAOYSA-N
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Description

4-Methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a heterocyclic compound with potential biological and pharmacological activities. This compound is part of a class of molecules known for their complex ring structures and diverse functional groups, which contribute to their unique chemical properties and reactivity.

Preparation Methods

The synthesis of 4-Methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione typically involves a three-component condensation reaction. One common method includes the reaction of acetoacetic acid N-aryl (N,N-diethyl)amides with salicylaldehyde and thiourea in ethanol, using a sodium hydrogen sulfate catalyst . This reaction proceeds under mild conditions and yields the desired compound with high efficiency.

Chemical Reactions Analysis

4-Methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and thione functional groups, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

4-Methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response . Additionally, its antimicrobial activity may result from the disruption of microbial cell membranes or interference with essential metabolic pathways.

Comparison with Similar Compounds

4-Methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione can be compared with other similar compounds, such as:

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities The unique combination of functional groups in 4-Methoxy-9-methyl-8-oxa-10,12-diazatricyclo[731

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

4-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione

InChI

InChI=1S/C12H14N2O2S/c1-12-6-9(13-11(17)14-12)8-5-7(15-2)3-4-10(8)16-12/h3-5,9H,6H2,1-2H3,(H2,13,14,17)

InChI Key

MSGPZTPUTUDFPG-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)OC)NC(=S)N2

Origin of Product

United States

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